molecular formula C29H41N7O9 B1591406 Gliadins CAS No. 9007-90-3

Gliadins

Cat. No.: B1591406
CAS No.: 9007-90-3
M. Wt: 631.7 g/mol
InChI Key: HZWWPUTXBJEENE-UHFFFAOYSA-N
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Description

Simple protein, one of the prolamines, derived from the gluten of wheat, rye, etc. May be separated into 4 discrete electrophoretic fractions. It is the toxic factor associated with CELIAC DISEASE.

Mechanism of Action

Target of Action

Gliadins, a class of proteins present in wheat and several other cereals, primarily target the human immune system . They interact with the immune system in genetically susceptible individuals, leading to conditions such as celiac disease . The most allergenic antibodies target ω-5 gliadin, which is encoded by the Gli-1B gene found on the B haplome of wheat .

Mode of Action

This compound interact with their targets through a series of biochemical reactions. They are resistant to gastrointestinal proteases, leading to the accumulation of relatively large peptides in the small intestine . These peptides can cross the intestinal epithelium, triggering an immune response . This interaction results in changes in the immune system, leading to inflammation and damage to the intestinal lining in individuals with celiac disease .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the immune response. This compound stimulate the release of zonulin, a protein that modulates the permeability of tight junctions between cells in the wall of the digestive tract . This increased permeability allows this compound and other substances to pass into the bloodstream, triggering an immune response . The downstream effects include inflammation and damage to the intestinal lining, which are characteristic of celiac disease .

Pharmacokinetics

The pharmacokinetics of this compound involve their absorption, distribution, metabolism, and excretion (ADME). This compound are resistant to digestion and can cross the intestinal epithelium . Once in the bloodstream, they can distribute throughout the body, triggering an immune response wherever they go .

Result of Action

The primary result of this compound’ action is an immune response leading to inflammation and damage to the intestinal lining, known as villous atrophy . This damage can lead to a range of symptoms, including diarrhea, abdominal pain, and malnutrition . Over time, this can lead to more serious complications, such as osteoporosis, infertility, nerve damage, and seizures .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of sulfur in the soil where wheat is grown can affect the amount of gliadin proteins in the wheat . Sulfur addition to sulfur-deficient soil has been shown to significantly reduce the amount of gliadin proteins, indicating that soil sulfur levels may be related to the biosynthesis of proteins involved in wheat-induced human pathologies .

Biochemical Analysis

Biochemical Properties

Gliadins can be divided into α- (α/β), γ-, and ω-groups, whereas the low-molecular-weight (LMW) this compound are novel seed storage proteins . The primary structure of each gliadin is divided into several domains, and the long repetitive domains consist of peptide motifs . Conserved cysteine residues mainly form intramolecular disulfide bonds .

Cellular Effects

The rare potential intermolecular disulfide bonds and the long repetitive domains of this compound play an important role in the quality of wheat flour . These bonds and domains influence the function of cells, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The genes encoding this compound are mainly located on the short arms of group 6 and group 1 chromosomes, and not evenly distributed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound are involved in several metabolic pathways. They interact with various enzymes and cofactors, which could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. These interactions can affect the localization or accumulation of this compound .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

5-amino-2-[[1-[5-amino-2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N7O9/c30-18(15-16-5-7-17(37)8-6-16)27(42)35-13-1-3-21(35)25(40)33-19(9-11-23(31)38)28(43)36-14-2-4-22(36)26(41)34-20(29(44)45)10-12-24(32)39/h5-8,18-22,37H,1-4,9-15,30H2,(H2,31,38)(H2,32,39)(H,33,40)(H,34,41)(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWWPUTXBJEENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9007-90-3
Record name Gliadins
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gliadins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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